

# Cross-reactivity profiling of Oditrasertib against other kinases

Author: BenchChem Technical Support Team. Date: December 2025



# Oditrasertib: A Profile of a Selective RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Oditrasertib (also known as DNL788 or SAR443820) is a potent and selective, orally bioavailable, and brain-penetrant small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Developed by Denali Therapeutics and Sanofi, it has been investigated in clinical trials for a range of neurodegenerative and inflammatory diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS).[3][4][5][6] This guide provides a comparative overview of Oditrasertib, with a focus on its intended target, signaling pathway, and the critical aspect of kinase cross-reactivity.

### The Target: RIPK1 and its Signaling Pathway

RIPK1 is a key enzyme that plays a crucial role in regulating cellular inflammation and programmed cell death pathways, namely apoptosis and necroptosis.[4][5] In various disease states, the overactivation of RIPK1 is believed to contribute to pathological inflammation and cell death. By inhibiting RIPK1, **Oditrasertib** was developed with the therapeutic goal of mitigating these detrimental processes.

The signaling cascade involving RIPK1 is complex and context-dependent. Upon activation by stimuli such as tumor necrosis factor-alpha (TNF $\alpha$ ), RIPK1 can initiate two distinct downstream







pathways: a pro-survival pathway mediated by NF-κB, or cell death pathways through apoptosis or necroptosis. The inhibition of RIPK1's kinase activity by **Oditrasertib** is intended to block the necroptotic and apoptotic signals while potentially preserving the pro-survival functions.

Below is a diagram illustrating the central role of RIPK1 in cellular signaling pathways.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Safety, pharmacokinetics, and target engagement of a brain penetrant RIPK1 inhibitor, SAR443820 (DNL788), in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sanofi and Denali's ALS therapy misses primary endpoint in Phase II [clinicaltrialsarena.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. After Disappointing Study Results, Denali and Sanofi Shift Resources to a Different Alzheimer's Drug - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Denali Therapeutics Announces Achievement of RIPK1 Milestone for Phase 2 Clinical Trial Initiation in Multiple Sclerosis by Sanofi | User | woonsocketcall.com [markets.financialcontent.com]
- To cite this document: BenchChem. [Cross-reactivity profiling of Oditrasertib against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856149#cross-reactivity-profiling-of-oditrasertib-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com